molecular formula C14H21N3O3S2 B2711859 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide CAS No. 1222460-71-0

1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide

Cat. No.: B2711859
CAS No.: 1222460-71-0
M. Wt: 343.46
InChI Key: SHNZPCFFLOXWMK-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been studied as inhibitors of bacterial DNA gyrase B (GyrB) . These compounds have shown significant inhibitory activity .


Synthesis Analysis

The synthesis of these derivatives involves complex molecular interactions . Theoretical techniques such as QTAIM (Quantum Theory of Atoms In Molecules) calculations have been used to describe these interactions .


Molecular Structure Analysis

The molecular structure of these compounds is complex and involves various molecular interactions . These interactions stabilize the molecular complexes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve various molecular interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are complex and depend on their molecular structure .

Scientific Research Applications

Anticancer Potential

The synthesis of new propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole moiety, similar in structure to the compound , has shown promising anticancer activity. These compounds, including variants with methylsulfonyl and piperidine features, were synthesized and evaluated for their potential as anticancer agents. Some of these derivatives exhibited strong anticancer properties relative to doxorubicin, a reference drug, suggesting their potential therapeutic usefulness in cancer treatment. Further in vivo studies are necessary to confirm their effectiveness and applicability as cancer treatments (Rehman et al., 2018).

Na+/H+ Antiporter Inhibitors

Compounds with a structure closely related to the target compound have been studied for their role as Na+/H+ exchanger inhibitors, which are beneficial in the preservation of cellular integrity during cardiac ischemia and reperfusion. Such compounds have shown potential as adjunctive therapy in the treatment of acute myocardial infarction. The research highlights the importance of specific structural modifications for enhancing potency and selectivity towards NHE inhibitors, indicating the potential of similar compounds in cardiovascular therapies (Baumgarth et al., 1997).

Future Directions

The future directions in the research of these compounds could involve further optimization of their structure to enhance their inhibitory activity . Additionally, the development of new compounds with similar structures could also be a potential area of future research .

Biochemical Analysis

Biochemical Properties

This compound has been identified as a dual kinase inhibitor against CK2 and GSK3β . It interacts with these enzymes, inhibiting their activity and thus preventing the phosphorylation and deactivation of the tumor suppressor protein PTEN .

Cellular Effects

The inhibition of CK2 and GSK3β by 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide has profound effects on cellular processes. By preventing the deactivation of PTEN, it can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound binds to CK2 and GSK3β, inhibiting their activity. This prevents these enzymes from phosphorylating PTEN, thus maintaining the active state of this tumor suppressor protein .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that it has a stable profile with no significant degradation observed over time .

Dosage Effects in Animal Models

Early results suggest a dose-dependent effect, with higher doses leading to more pronounced inhibition of CK2 and GSK3β .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the regulation of PTEN. It interacts with the enzymes CK2 and GSK3β, which are involved in the phosphorylation and deactivation of PTEN .

Transport and Distribution

Preliminary studies suggest that it may interact with various transporters and binding proteins .

Subcellular Localization

Early results suggest that it may be directed to specific compartments or organelles based on its interactions with CK2 and GSK3β .

Properties

IUPAC Name

1-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S2/c1-22(19,20)17-9-5-4-7-11(17)13(18)16-14-15-10-6-2-3-8-12(10)21-14/h11H,2-9H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNZPCFFLOXWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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